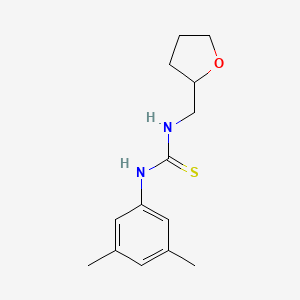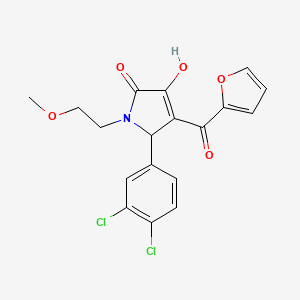![molecular formula C17H22N4O4 B3987746 1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitro-2(1H)-quinolinone](/img/structure/B3987746.png)
1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitro-2(1H)-quinolinone
Descripción general
Descripción
1-Ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitro-2(1H)-quinolinone, also known as ENQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. ENQ is a quinolone derivative that has shown promising results in various studies as an anticancer, antiviral, and antibacterial agent.
Aplicaciones Científicas De Investigación
1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. This compound has also been found to inhibit the growth of various viruses, including HIV-1, hepatitis B virus, and influenza A virus. Additionally, this compound has antibacterial activity against both gram-positive and gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitro-2(1H)-quinolinone is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. This compound has also been found to inhibit viral replication by interfering with viral DNA synthesis. Additionally, this compound has antibacterial activity against both gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitro-2(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied for its toxicity, which can be a concern for further research.
Direcciones Futuras
There are several future directions for research on 1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitro-2(1H)-quinolinone. One potential direction is to further investigate its anticancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its antiviral properties and potential use as an antiviral agent. Additionally, further research can be done to investigate the mechanism of action of this compound and its potential toxicity. Overall, this compound has shown promising results in various studies and has the potential to be a valuable therapeutic agent in the future.
Propiedades
IUPAC Name |
1-ethyl-4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-2-20-14-6-4-3-5-13(14)15(16(17(20)23)21(24)25)19-9-7-18(8-10-19)11-12-22/h3-6,22H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNXCBKWYHUWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987664.png)
![1-[2-(diethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3987665.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3987674.png)
![1-naphthyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3987685.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3987693.png)
![2-[3-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987698.png)
![3-{[(2-methyl-1H-imidazol-4-yl)methyl][(5-methyl-2-thienyl)methyl]amino}propan-1-ol](/img/structure/B3987709.png)


![2-(trifluoromethyl)-1,2-dihydro-4H-benzo[f]thieno[2,3-c]chromen-4-one](/img/structure/B3987732.png)

![N,N'-bis[2-(1-azepanyl)ethyl]ethanediamide](/img/structure/B3987738.png)
![3-bromo-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B3987744.png)